molecular formula C10H13BrN2 B598321 3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine CAS No. 1199773-35-7

3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine

Cat. No.: B598321
CAS No.: 1199773-35-7
M. Wt: 241.132
InChI Key: NLMNOSSSZUXGGZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C10H13BrN2. It is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a pyrrolidine ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-6-(pyrrolidin-1-yl)pyridine.

    Bromination: The bromination of 2-methyl-6-(pyrrolidin-1-yl)pyridine is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but lacks the pyrrolidine ring.

    3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar structure with a fluorine atom instead of a methyl group.

    3-Bromo-2-methylpyridine: Lacks the pyrrolidine ring

Uniqueness: 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-2-methyl-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMNOSSSZUXGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682404
Record name 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-35-7
Record name 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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